molecular formula C14H10N2 B12005035 N-Phenylbenzimidoyl cyanide CAS No. 4686-14-0

N-Phenylbenzimidoyl cyanide

Cat. No.: B12005035
CAS No.: 4686-14-0
M. Wt: 206.24 g/mol
InChI Key: NPUCOHNCJJHBCA-UHFFFAOYSA-N
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Description

N-Phenylbenzimidoyl cyanide is an organic compound with the molecular formula C14H10N2. It is characterized by the presence of a phenyl group attached to a benzimidoyl cyanide moiety. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenylbenzimidoyl cyanide can be synthesized through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods in industrial settings due to its efficiency and simplicity .

Chemical Reactions Analysis

Types of Reactions

N-Phenylbenzimidoyl cyanide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include dimethyl sulfoxide (DMSO), thionyl chloride, and various catalysts . For example, DMSO can catalyze the chlorination of alcohols using N-Phenylbenzimidoyl chloride under mild conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the chlorination of alcohols using N-Phenylbenzimidoyl chloride and DMSO results in the formation of corresponding chlorides .

Scientific Research Applications

N-Phenylbenzimidoyl cyanide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Phenylbenzimidoyl cyanide involves its interaction with specific molecular targets and pathways. For example, in chlorination reactions, it acts as a chlorination reagent, facilitated by DMSO as a catalyst . The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

N-Phenylbenzimidoyl cyanide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it suitable for particular applications in organic synthesis and industrial processes.

Properties

CAS No.

4686-14-0

Molecular Formula

C14H10N2

Molecular Weight

206.24 g/mol

IUPAC Name

N-phenylbenzenecarboximidoyl cyanide

InChI

InChI=1S/C14H10N2/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10H

InChI Key

NPUCOHNCJJHBCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C#N

Origin of Product

United States

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